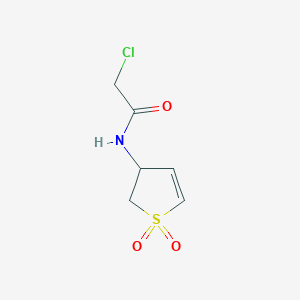

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the family of heterocyclic compounds. It possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes.

Vorbereitungsmethoden

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be synthesized by the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized products.

Reduction: It can be reduced using common reducing agents.

Substitution: It undergoes substitution reactions with various reagents to form substituted products.

Common reagents and conditions used in these reactions include potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been widely used in various scientific experiments due to its unique properties. It has been utilized in the development of new drugs, synthesis of new compounds, and in the analysis of organic compounds. Additionally, it has been used in the preparation of advanced materials, such as nanomaterials and polymers. In pharmaceutical research, it has been investigated for its therapeutic potentials, such as anticancer and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fatty acid synthesis in green algae, shedding light on the mechanism of action of certain herbicides. This compound’s interaction with molecular targets and pathways is crucial for its biological effects.

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be compared with other similar compounds, such as:

- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

These compounds share a similar 1,1-dioxido-2,3-dihydrothiophene skeleton but differ in their substituents, which can lead to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific applications.

Biologische Aktivität

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a heterocyclic compound notable for its unique thiophene structure. With the molecular formula C6H8ClNO3S and a molecular weight of 209.64 g/mol, this compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound features a chloroacetyl group attached to a dioxido-2,3-dihydrothiophene moiety. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring radical scavenging activity, it showed significant inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This antioxidant potential indicates that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.

- Radical Scavenging : It can neutralize free radicals, thereby reducing oxidative damage.

- Cell Membrane Disruption : The chloroacetyl group may interact with bacterial membranes, leading to cell lysis.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against a panel of pathogens and found it effective in inhibiting growth at low concentrations. This study supports its potential as an antimicrobial agent in clinical settings.

-

Antioxidant Study :

- A comparative analysis was performed with standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable or superior antioxidant activity.

Eigenschaften

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h1-2,5H,3-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGOLXUFJBBKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.